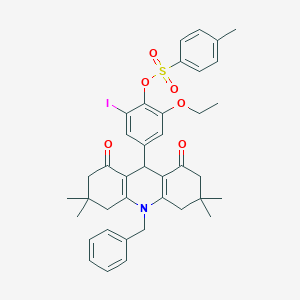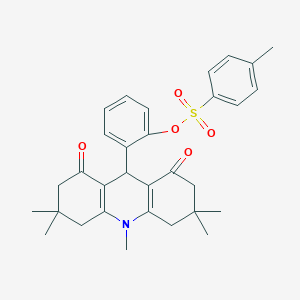
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This molecule is a thiazolidinedione derivative, which has been found to exhibit anti-diabetic, anti-inflammatory, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that the compound exerts its anti-diabetic effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. The anti-inflammatory and anti-cancer properties of this compound are thought to be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, it has been shown to reduce blood glucose levels, improve insulin sensitivity, and decrease inflammation. Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione in lab experiments is its diverse pharmacological activities. This compound can be used to study the mechanisms underlying various diseases, including diabetes, inflammation, and cancer. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione. One potential direction is to investigate its potential use in combination therapy for the treatment of diabetes, inflammation, and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Finally, the development of novel analogs of this compound with improved solubility and potency could lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione involves the reaction of 5-isopropyl-2-methylbenzaldehyde with ethyl acetoacetate and thiourea in the presence of a base. The reaction proceeds via a Knoevenagel condensation followed by a cyclization reaction, resulting in the formation of the thiazolidinedione ring.
Wissenschaftliche Forschungsanwendungen
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been shown to possess anti-inflammatory and anti-cancer properties. Due to its diverse pharmacological activities, this compound has been investigated for its potential use in the treatment of various diseases.
Eigenschaften
Molekularformel |
C19H25NO3S |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
(5Z)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-propyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H25NO3S/c1-6-8-20-18(21)17(24-19(20)22)11-14-10-15(12(3)4)16(23-7-2)9-13(14)5/h9-12H,6-8H2,1-5H3/b17-11- |
InChI-Schlüssel |
VVNXZRZRFICKMV-BOPFTXTBSA-N |
Isomerische SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OCC)C(C)C)/SC1=O |
SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2C)OCC)C(C)C)SC1=O |
Kanonische SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2C)OCC)C(C)C)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300789.png)
![4-[10-(2-Methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B300790.png)

![9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300794.png)

![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300797.png)
![2-[(4-Bromo-3-chlorophenyl)imino]-5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B300802.png)

![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B300805.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B300806.png)


![ethyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300813.png)
![methyl 5-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate](/img/structure/B300814.png)